SIRT1 activator 1
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Overview
Description
SIRT1 activator 1 is a compound known for its ability to activate sirtuin 1, a member of the sirtuin family of proteins. Sirtuin 1 is a class III histone deacetylase that plays a crucial role in regulating various cellular processes, including gene expression, DNA repair, metabolism, oxidative stress response, and mitochondrial function. Activation of sirtuin 1 has been associated with increased insulin sensitivity, regulation of essential metabolic pathways, and potential benefits against metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SIRT1 activator 1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: SIRT1 activator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
SIRT1 activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of sirtuin 1 and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating cellular processes such as gene expression, DNA repair, and metabolism.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, neurodegenerative diseases, and cardiovascular diseases.
Mechanism of Action
SIRT1 activator 1 is compared with other similar compounds, such as resveratrol, SRT2104, and thiazole-based derivatives. While resveratrol is a natural compound known for its ability to activate sirtuin 1, SRT2104 is a synthetic compound that has been shown to be significantly more effective in activating sirtuin 1 deacetylase activity. Thiazole-based derivatives have also demonstrated higher activation potencies compared to resveratrol. The uniqueness of this compound lies in its specific molecular structure and its ability to selectively activate sirtuin 1 without affecting other sirtuin family members .
Comparison with Similar Compounds
- Resveratrol
- SRT2104
- Thiazole-based derivatives
Properties
Molecular Formula |
C19H36N4O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H36N4O6/c1-11(2)14(20)16(25)23-13(15(24)22-12(3)17(26)27)9-7-8-10-21-18(28)29-19(4,5)6/h11-14H,7-10,20H2,1-6H3,(H,21,28)(H,22,24)(H,23,25)(H,26,27)/t12-,13+,14-/m1/s1 |
InChI Key |
PHGYKAUGZZNTAY-HZSPNIEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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